5-Fluoro-3-(4-methylthiophenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(4-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5th position and a 4-methylthiophenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-3-(4-methylthiophenyl)benzoic acid typically involves a multi-step process:
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Suzuki-Miyaura Coupling Reaction:
Reactants: 5-Fluoro-3-iodobenzoic acid and 4-methylthiophenylboronic acid.
Catalyst: Palladium(0) complex.
-
Oxidation:
- The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group at the desired position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- The fluorine atom in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.
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Oxidation and Reduction:
- The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Sulfoxides and Sulfones: From the oxidation of the methylthio group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research:
Industry:
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-methylthiophenyl)benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 5-Fluoro-2-(4-methylthiophenyl)benzoic acid
- 4-Fluoro-3-(4-methylthiophenyl)benzoic acid
Uniqueness:
- The specific substitution pattern in 5-Fluoro-3-(4-methylthiophenyl)benzoic acid imparts unique chemical and physical properties, such as its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSVNXWUGUCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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